molecular formula C18H30N4O2 B6803244 N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6803244
M. Wt: 334.5 g/mol
InChI Key: WCLYRHNLOIUGDM-UHFFFAOYSA-N
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Description

N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a cyclohexyl ring substituted with a methoxymethyl group, a pyrazolyl group, and a piperidine carboxamide moiety

Properties

IUPAC Name

N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2/c1-21-17(7-10-19-21)15-8-11-22(12-9-15)18(23)20-16-5-3-14(4-6-16)13-24-2/h7,10,14-16H,3-6,8-9,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLYRHNLOIUGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCN(CC2)C(=O)NC3CCC(CC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base to facilitate the substitution reaction.

    Synthesis of the pyrazolyl group: The pyrazolyl group can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Formation of the piperidine carboxamide moiety: This step involves the reaction of piperidine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(methoxymethyl)cyclohexyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine carboxamide derivatives.

    Cyclohexyl derivatives: Compounds with similar cyclohexyl rings and functional groups.

    Pyrazolyl derivatives: Compounds containing pyrazolyl groups with various substitutions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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